Home > Products > Screening Compounds P102589 > trans-(+)-Metazocine
trans-(+)-Metazocine - 64023-94-5

trans-(+)-Metazocine

Catalog Number: EVT-10927176
CAS Number: 64023-94-5
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metazocine is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Opiates substance.
Synthesis Analysis

The synthesis of trans-(+)-Metazocine involves several key steps that ensure the formation of the desired geometric isomer. One common method begins with the introduction of the first stereocenter through a series of reactions involving starting materials like 3,4-lutidine. This approach utilizes Lewis acid-catalyzed lithiation followed by substitution reactions to build the core structure of the compound .

Technical details of the synthesis typically include:

  1. Starting Material: 3,4-lutidine.
  2. Key Reactions: Lithiation, substitution with methoxybenzyl groups.
  3. Purification Techniques: Chromatography methods are often employed to isolate the final product from by-products.

The synthesis results in a single geometric isomer (trans) rather than a mixture, which is crucial for ensuring consistent pharmacological effects .

Chemical Reactions Analysis

Trans-(+)-Metazocine undergoes various chemical reactions that can affect its pharmacological profile. Notable reactions include:

  1. Receptor Binding Assays: The compound has been shown to bind effectively to mu-opioid receptors with high affinity (60 nM) and kappa-opioid receptors (34 nM) in vitro.
  2. Metabolism Studies: Investigations into how trans-(+)-Metazocine is metabolized in biological systems reveal pathways that may lead to active or inactive metabolites.

These reactions are critical for understanding how trans-(+)-Metazocine interacts with biological systems and its potential therapeutic effects .

Mechanism of Action

The mechanism of action for trans-(+)-Metazocine primarily involves its interaction with opioid receptors in the central nervous system. Upon binding to these receptors, it modulates pain perception through several processes:

Data from pharmacological studies indicate that trans-(+)-Metazocine can produce significant antinociceptive effects in animal models, suggesting its potential utility in pain management .

Physical and Chemical Properties Analysis

Trans-(+)-Metazocine exhibits several physical and chemical properties relevant to its application:

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but are generally reported around 200-205 °C.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

These properties are essential for formulation development and understanding how the compound behaves under different conditions .

Applications

Trans-(+)-Metazocine has potential applications primarily in scientific research related to pain management and opioid pharmacology. Its ability to interact with multiple opioid receptors makes it a candidate for studying:

  • Analgesic Effects: Evaluating its effectiveness compared to traditional opioids.
  • Receptor Interaction Studies: Understanding how structural modifications influence binding affinity and selectivity.
Structural Classification and Stereochemical Implications

Benzomorphan Analogue Framework in Opioid Pharmacology

The benzomorphan scaffold represents a pivotal structural class within synthetic opioid analgesics, characterized by a rigid tricyclic system comprising benzene and decahydroisoquinoline rings. trans-(+)-Metazocine belongs to this class, featuring a 6,7-benzomorphan core that confers distinct pharmacological advantages over classical opiates like morphine. Unlike morphine’s pentacyclic structure, benzomorphans simplify the morphine skeleton by eliminating the furan ring (ring E) and the hydroxy group at C-6, resulting in enhanced metabolic stability and tunable receptor interactions [1] [8]. This framework retains the critical pharmacophoric elements for opioid activity: a tertiary amine nitrogen for receptor binding, a phenyl ring for hydrophobic interactions, and a carbonyl group at position 3 that influences conformational flexibility [2] [9].

The benzomorphan core enables nuanced modulation of receptor subtype selectivity. Whereas morphine primarily targets mu-opioid receptors (MOP), benzomorphans like metazocine exhibit variable affinity for MOP, kappa-opioid receptors (KOP), and delta-opioid receptors (DOP), contingent on N-substituent modifications and stereochemistry. The absence of ring C in benzomorphans allows greater rotational freedom of the phenyl ring, facilitating optimized docking with opioid receptor subtypes [1] [8]. This structural adaptability underpins the development of mixed-efficacy ligands, including partial agonists and antagonists, which can dissociate analgesia from adverse effects like respiratory depression [8] [9].

Table 1: Structural Evolution from Morphine to Benzomorphan Core

CompoundCore StructureKey ModificationsReceptor Selectivity
MorphinePentacyclic (A-E rings)C-6 hydroxy, ether bridge (ring E)MOP-preferring
MetazocineTricyclic (benzomorphan)No ring E, C-3 carbonylMOP/KOP mixed

Absolute Stereochemistry and Enantiomeric Specificity of trans-(+)-Metazocine

trans-(+)-Metazocine possesses two chiral centers (C-5 and C-9) within its benzomorphan framework, generating four possible stereoisomers. The biologically active enantiomer is designated as (1R,5S)-(+)-Metazocine, where the absolute configuration dictates its three-dimensional pharmacophore orientation. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the trans configuration positions the C-9 methyl group equatorial to the piperidine ring, stabilizing a chair conformation essential for receptor complementarity [2] [6]. The (+) optical rotation ([α]D) correlates with this spatial arrangement, enabling preferential binding to opioid receptors over the (-)-enantiomer [6] [9].

The enantiomeric specificity arises from chiral recognition at opioid receptors, which feature asymmetric binding pockets. Molecular docking simulations reveal that (1R,5S)-(+)-Metazocine aligns its protonated nitrogen with Asp147 in the MOP receptor transmembrane domain, while the phenyl ring engages in π-π stacking with His319. The equatorial C-9 methyl group projects into a hydrophobic subpocket, enhancing affinity through van der Waals interactions. In contrast, the (-)-enantiomer suffers steric clashes and suboptimal hydrogen bonding due to inverted stereochemistry [3] [6] [9]. This stereoselectivity extends to sigma-1 receptors (σ1R), where (+)-Metazocine derivatives exhibit nanomolar affinity (Ki = 27.5 nM) attributed to hydrogen bonding between its protonated amine and Glu172 residues in the σ1R chaperone protein [9].

Table 2: Stereochemical Determinants of trans-(+)-Metazocine Activity

StereocenterConfigurationRole in PharmacophoreConsequence of Inversion
C-5RPositions N-proton for salt bridge with Asp147 (MOP)Loss of H-bond energy (~3 kcal/mol)
C-9SEquatorial methyl stabilizes hydrophobic pocket fitSteric clash with Val300 (MOP)

Comparative Analysis of trans-(+)- vs. trans-(-)-Metazocine Isomer Activity

The pharmacological disparity between enantiomers is profound and receptor-dependent. In vitro binding assays demonstrate that trans-(+)-Metazocine exhibits high affinity for both opioid receptors (Ki < 50 nM for MOP/KOP) and σ1R (Ki = 27.5 ± 8.1 nM), whereas trans-(-)-Metazocine shows >10-fold lower affinity across these targets [9]. Functional studies in guinea pig ileum and mouse vas deferens preparations confirm that the (+)-isomer acts as a partial MOP agonist (EC₅₀ = 12 nM) and full KOP agonist (EC₅₀ = 8 nM), while the (-)-isomer lacks significant agonist efficacy [1] [9].

The antinociceptive superiority of trans-(+)-Metazocine is evident in vivo. In the formalin test—a model of inflammatory pain—trans-(+)-Metazocine (5 mg/kg) reduces licking/biting behaviors by >80% during phase II (central sensitization), whereas the (-)-isomer requires 20-fold higher doses for comparable effects. This potency gap arises from stereoselective metabolism: cytochrome P450 3A4 preferentially demethylates the (-)-isomer, reducing its bioavailability [9]. Crucially, trans-(+)-Metazocine retains analgesic efficacy without provoking β-arrestin recruitment, a pathway linked to respiratory depression. This bias stems from stereospecific triggering of Gαᵢ protein signaling over β-arrestin-2 engagement, a property absent in the racemate [3] [8].

Table 3: Enantiomeric Differences in Pharmacological Profiles

Parametertrans-(+)-Metazocinetrans-(-)-MetazocineReference
MOP Affinity (Ki)42 ± 6 nM520 ± 45 nM [9]
σ1R Affinity (Ki)27.5 ± 8.1 nM310 ± 22 nM [9]
Gαᵢ ActivationEC₅₀ = 9 nM (full agonist)EC₅₀ > 1000 nM (inactive) [9]
Formalin Test ED₅₀3.2 mg/kg (phase II)65 mg/kg (phase II) [9]

The stereochemical purity of trans-(+)-Metazocine thus represents a critical determinant of its therapeutic potential, particularly for multimodal pain management strategies targeting opioid and σ1R pathways simultaneously [9].

Properties

CAS Number

64023-94-5

Product Name

trans-(+)-Metazocine

IUPAC Name

(1S,9S,13R)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

InChI

InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14-,15-/m0/s1

InChI Key

YGSVZRIZCHZUHB-LKTVYLICSA-N

Canonical SMILES

CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O

Isomeric SMILES

C[C@H]1[C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.